molecular formula C16H14N2O3S B2825293 Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate CAS No. 546090-58-8

Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No. B2825293
CAS RN: 546090-58-8
M. Wt: 314.36
InChI Key: XYWJGZHMMUCEPX-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36 . It is used in proteomics research .


Synthesis Analysis

The synthesis of cyanoacetamides, which includes this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17N2O3S/c1-2-19-14(18)12-9-5-3-4-6-10(9)20-13(12)16-11(17)7-8-15/h20H,2-7H2,1H3,(H,16,17) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthetic Methodologies and Reactions

Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate, as a specific compound, may not be extensively discussed in literature; however, research on closely related thiophene derivatives provides insight into the synthetic applications and methodologies of similar compounds. The one-pot Gewald synthesis is a notable example, where 2-aminothiophene-3-carboxylates bearing various aryl groups at the 4-position are synthesized from aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur, highlighting a method for producing thiophene derivatives with potential relevance to the synthesis of this compound (Tormyshev et al., 2006).

Fluorescence Properties

Research into thiophene derivatives has also touched on their fluorescence properties. For instance, a study on Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound obtained from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, explores the novel fluorescence properties of these compounds, providing a foundation for understanding the optical applications of thiophene-based compounds (Guo Pusheng, 2009).

Antimicrobial Evaluation

The antimicrobial applications of thiophene derivatives are significant. A key study utilizing the Gewald reaction synthesized various thiophene compounds, including an intermediate structurally similar to this compound. These compounds exhibited promising antimicrobial activities, suggesting potential medicinal chemistry applications for thiophene derivatives (Abu‐Hashem et al., 2011).

Dyeing Polyester Fibres

Thiophene derivatives have been synthesized for use as disperse dyes on polyester fibers. The study of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives illustrates the versatility of thiophene compounds in producing dyes with excellent fastness properties, albeit with noted photostability issues. This application demonstrates the broad utility of thiophene derivatives in material sciences (Iyun et al., 2015).

properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-2-21-16(20)14-12(11-6-4-3-5-7-11)10-22-15(14)18-13(19)8-9-17/h3-7,10H,2,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWJGZHMMUCEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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